

Mass spectrometry of (2,6-Diethoxypyridin-3-yl)boronic acid

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Compound of Interest

Compound Name: (2,6-Diethoxypyridin-3-yl)boronic acid

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An In-Depth Technical Guide to the Mass Spectrometry of (2,6-Diethoxypyridin-3-yl)boronic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview for the mass spectrometric analysis of (2,6-Diethoxypyridin-3-yl)boronic acid, a crucial building block in contemporary synthetic chemistry and drug discovery. As researchers and drug development professionals, precise molecular characterization is paramount. This document offers field-proven insights and detailed protocols to navigate the specific challenges presented by this and similar organoboron compounds.

The analysis of boronic acids by mass spectrometry is often complicated by their propensity to undergo dehydration, leading to the formation of cyclic trimers known as boroxines.^[1] This guide emphasizes methodologies designed to minimize such artifacts, ensuring the acquisition of clean, interpretable, and reliable data.

Physicochemical Properties of (2,6-Diethoxypyridin-3-yl)boronic acid

A foundational understanding of the analyte's properties is critical for method development. (2,6-Diethoxypyridin-3-yl)boronic acid is a heterocyclic aromatic compound whose reactivity

and stability are influenced by the interplay of the pyridine ring, the electron-donating ethoxy groups, and the boronic acid moiety.

Property	Value	Source
Chemical Name	(2,6-Diethoxypyridin-3-yl)boronic acid	[2]
CAS Number	1003043-46-6	[2]
Molecular Formula	C ₉ H ₁₄ BNO ₄	[2]
Molecular Weight	211.02 g/mol	[2]
Monoisotopic Mass	211.10159 Da	Calculated

Core Principles of Boronic Acid Mass Spectrometry

The unique chemistry of boronic acids necessitates careful consideration of the analytical technique. The primary challenge is preventing thermally or ionically induced dehydration to form boroxines, which can obscure the true molecular weight information.[3][4][5]

Ionization Techniques

The selection of an appropriate ionization source is the most critical decision in the analysis of boronic acids.

- **Electrospray Ionization (ESI):** As a soft ionization technique, ESI is exceptionally well-suited for polar, thermally labile molecules like boronic acids.[1][6] It minimizes in-source fragmentation and dehydration, making it the preferred method for liquid chromatography-mass spectrometry (LC-MS) workflows. Analysis can be performed in both positive and negative ion modes, offering complementary information.
- **Gas Chromatography-Mass Spectrometry (GC-MS):** Direct analysis of boronic acids by GC-MS is generally not feasible due to their low volatility and thermal instability.[7] Mandatory derivatization, typically through silylation or esterification with diols, is required to create a volatile and thermally stable analyte suitable for GC analysis.[1][3]

- Matrix-Assisted Laser Desorption/Ionization (MALDI): While less common for small molecules of this type, MALDI can be used. However, it often results in the formation of adducts with the matrix material, which can complicate spectral interpretation.^{[1][5]}

Collision-Induced Dissociation (CID)

To gain structural information, tandem mass spectrometry (MS/MS) is employed. Collision-Induced Dissociation (CID) is a technique where selected precursor ions are accelerated and collided with neutral gas molecules (e.g., argon or nitrogen).^[8] This collision converts kinetic energy into internal energy, causing the ion to fragment. The resulting fragmentation pattern provides a veritable fingerprint of the molecule's structure.^{[8][9]}

Experimental Workflow and Protocols

A robust and reproducible workflow is essential for accurate analysis. The following sections detail validated protocols for the analysis of **(2,6-Diethoxypyridin-3-yl)boronic acid**.

Diagram: LC-MS Analytical Workflow

Figure 1. General LC-MS Workflow for Boronic Acid Analysis

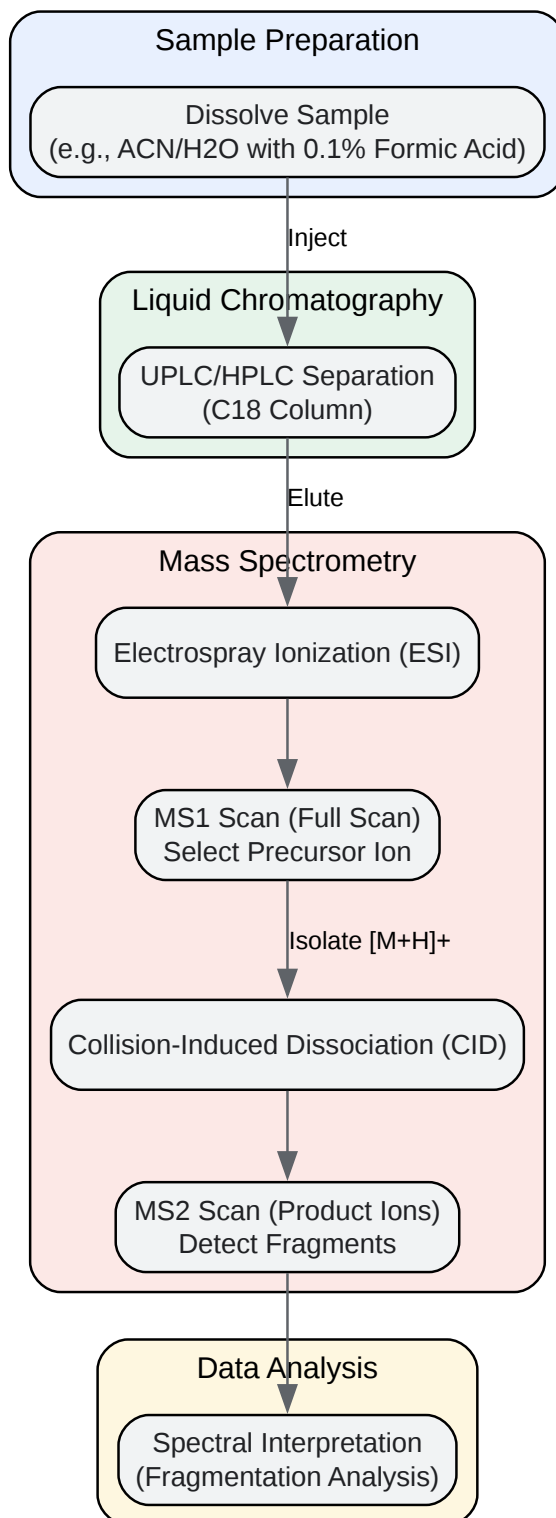
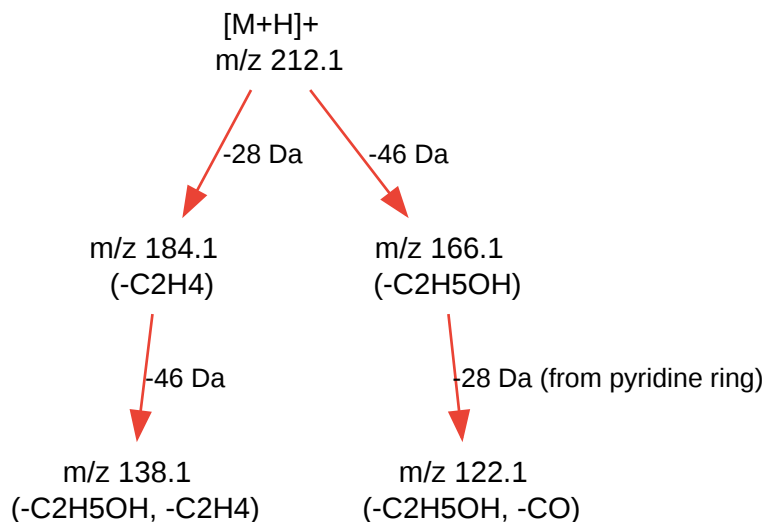


Figure 2. Predicted CID Fragmentation of $[M+H]^+$ 

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